molecular formula C16H29NO7 B3132411 (S)-Methyl 2-BI-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate CAS No. 367968-06-7

(S)-Methyl 2-BI-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate

Cat. No.: B3132411
CAS No.: 367968-06-7
M. Wt: 347.4 g/mol
InChI Key: ITXQXPVFCBXNLQ-NSHDSACASA-N
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Description

(S)-Methyl 2-BI-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate is a compound that features a tert-butoxycarbonyl protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-BI-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate typically involves the protection of an amine group using the tert-butoxycarbonyl group. This can be achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out at room temperature, and the product is purified through standard organic synthesis techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes . The use of flow microreactor systems ensures better control over reaction conditions and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-BI-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group will yield a carbonyl compound, while reduction will regenerate the hydroxyl group. Removal of the tert-butoxycarbonyl group will yield the free amine.

Scientific Research Applications

(S)-Methyl 2-BI-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (S)-Methyl 2-BI-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate involves the protection of the amine group by the tert-butoxycarbonyl group. This protection prevents the amine from participating in unwanted side reactions during chemical transformations. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing the free amine to be revealed and participate in subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl 2-BI-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate is unique due to its specific structure and the presence of both a hydroxyl group and a tert-butoxycarbonyl-protected amine. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

IUPAC Name

methyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-hydroxypentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO7/c1-15(2,3)23-13(20)17(14(21)24-16(4,5)6)11(9-8-10-18)12(19)22-7/h11,18H,8-10H2,1-7H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXQXPVFCBXNLQ-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C(CCCO)C(=O)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N([C@@H](CCCO)C(=O)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Methyl 2-BI-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate
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(S)-Methyl 2-BI-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate
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(S)-Methyl 2-BI-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate
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(S)-Methyl 2-BI-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate
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(S)-Methyl 2-BI-((tert-butoxycarbonyl)amino)-5-hydroxypentanoate

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